molecular formula C15H21ClN2O2 B13232722 1-([2-(4-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride

1-([2-(4-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride

Cat. No.: B13232722
M. Wt: 296.79 g/mol
InChI Key: NBDJKUKIDOSARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE is a chemical compound with a complex structure, featuring a piperazine ring bonded to a cyclopropyl group and a methoxyphenyl group

Preparation Methods

The synthesis of 1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reductions, halogens for substitutions, and various oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE can be compared with other similar compounds, such as:

    1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINE: Lacks the hydrochloride component, which may affect its solubility and reactivity.

    1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERIDINE: Features a piperidine ring instead of piperazine, leading to different chemical and biological properties.

    1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)MORPHOLINE: Contains a morpholine ring, which can influence its interactions with biological targets.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

[2-(4-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-19-12-4-2-11(3-5-12)13-10-14(13)15(18)17-8-6-16-7-9-17;/h2-5,13-14,16H,6-10H2,1H3;1H

InChI Key

NBDJKUKIDOSARA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=O)N3CCNCC3.Cl

Origin of Product

United States

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